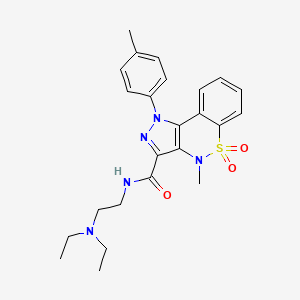
4-Hydroxy-3-nitrobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the third position on the benzene ring, along with a chloride substituent on the carboxyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzoyl chloride can be synthesized through several methods. One common approach involves the nitration of 4-hydroxybenzoyl chloride. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, ethanol, or thiol compounds under mild to moderate conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic medium.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Amino derivatives: from reduction reactions.
Carbonyl compounds: from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-nitrobenzoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and polymers, where its reactive functional groups facilitate the formation of stable chemical bonds.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-nitrobenzoyl chloride depends on its application. In chemical synthesis, its reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily undergoes nucleophilic attack. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring and adjacent functional groups. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzoyl chloride: Lacks the nitro group, making it less reactive in certain substitution reactions.
3-Nitrobenzoyl chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Nitrobenzoyl chloride: Lacks the hydroxyl group, influencing its chemical behavior and applications.
Uniqueness: 4-Hydroxy-3-nitrobenzoyl chloride is unique due to the presence of both hydroxyl and nitro groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial and research applications.
Eigenschaften
CAS-Nummer |
85136-67-0 |
|---|---|
Molekularformel |
C7H4ClNO4 |
Molekulargewicht |
201.56 g/mol |
IUPAC-Name |
4-hydroxy-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H |
InChI-Schlüssel |
OIBCDLJVMQNOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)

